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Compound of Interest

Compound Name: Pygenic acid B

Cat. No.: B1252301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pygenic acid B, a naturally occurring pentacyclic triterpenoid, has garnered interest within the

scientific community for its potential biological activities. As a member of the ursane family of

triterpenoids, its structural elucidation and characterization are paramount for further

investigation into its pharmacological properties. This technical guide provides a

comprehensive overview of the spectroscopic data for Pygenic acid B, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed

experimental protocols and a summary of its known biological activities are also presented to

facilitate further research and development.

Physicochemical Properties
Pygenic acid B, also known as 2α,3β,24-trihydroxyurs-12-en-28-oic acid, possesses the

following physicochemical properties:
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Property Value Reference

Molecular Formula C₃₀H₄₈O₅ [1]

Molecular Weight 488.7 g/mol [1]

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR

,9S,10R,11R,12aR,14bS)-10,1

1-dihydroxy-9-

(hydroxymethyl)-1,2,6a,6b,9,12

a-hexamethyl-

2,3,4,5,6,6a,7,8,8a,10,11,12,1

3,14b-tetradecahydro-1H-

picene-4a-carboxylic acid

[1]

CAS Number 89786-83-4 [1]

Spectroscopic Data
The structural characterization of Pygenic acid B has been achieved through a combination of

spectroscopic techniques. The following sections detail the available NMR, IR, and MS data.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula of Pygenic acid B as

C₃₀H₄₈O₅. The following table summarizes the key mass spectrometry data obtained from the

MassBank database.

Table 1: Mass Spectrometry Peak Data for Pygenic acid B
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Database ID Ionization Mode Precursor m/z
Fragment Ions
(m/z)

MSBNK-BS-

BS003147
ESI (-) 487.343

487.343, 441.347,

395.352, 248.177,

203.179, 133.065

MSBNK-MSSJ-

MSJ00377
ESI (+) 489.357

471.347, 453.336,

441.336, 425.343,

248.177, 203.179

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While a complete, tabulated set of ¹H and ¹³C NMR data for Pygenic acid B is not readily

available in the public domain, the structural elucidation of this compound, as reported in the

literature, relies heavily on 1D and 2D NMR techniques. The following tables provide expected

chemical shift ranges for the key functional groups present in Pygenic acid B, based on typical

values for ursane-type triterpenoids.

Table 2: Expected ¹H NMR Chemical Shifts for Key Protons in Pygenic acid B

Proton Expected Chemical Shift (δ, ppm)

H-12 (olefinic) 5.2 - 5.5

Carbinol Protons (H-2, H-3) 3.0 - 4.5

CH₂OH Protons (H-24) 3.0 - 4.0

Methyl Protons 0.7 - 1.3

Carboxyl Proton (-COOH) 10.0 - 13.0

Table 3: Expected ¹³C NMR Chemical Shifts for Key Carbons in Pygenic acid B
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Carbon Expected Chemical Shift (δ, ppm)

C-28 (Carboxyl) 175 - 185

C-12 (Olefinic) 120 - 130

C-13 (Olefinic) 135 - 145

C-2, C-3 (Carbinol) 60 - 80

C-24 (CH₂OH) 60 - 70

Methyl Carbons 15 - 30

Infrared (IR) Spectroscopy Data
A specific IR spectrum for Pygenic acid B is not widely published. However, based on its

functional groups, the following characteristic absorption bands are expected.

Table 4: Expected Characteristic IR Absorption Bands for Pygenic acid B

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

O-H (Alcohol & Carboxylic

Acid)
Stretching 3500 - 2500 (broad)

C-H (sp³ and sp²) Stretching 3100 - 2850

C=O (Carboxylic Acid) Stretching 1725 - 1700

C=C (Olefinic) Stretching 1650 - 1600

C-O Stretching 1300 - 1000

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Pygenic
acid B, adapted from methodologies used for similar triterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of Pygenic acid B (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).

Data Acquisition:

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon

atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the dried sample is mixed with potassium bromide

(KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration.
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Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

commonly used.

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct

infusion or after separation by liquid chromatography (LC). Mass spectra are acquired in

both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the

deprotonated molecule [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS)

experiments are performed to obtain fragmentation patterns for structural elucidation.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Pygenic Acid B: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252301#spectroscopic-data-for-pygenic-acid-b-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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